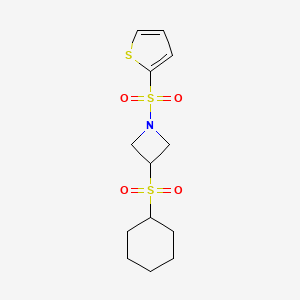
3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine” is a complex organic molecule that contains a cyclohexylsulfonyl group, a thiophen-2-ylsulfonyl group, and an azetidine ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups around the azetidine ring. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl groups could impact its solubility, while the azetidine ring could influence its stability .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Research has explored the synthesis of azetidinones, a class to which 3-(Cyclohexylsulfonyl)-1-(thiophen-2-ylsulfonyl)azetidine belongs, for their antimicrobial properties. These compounds undergo facile condensation and cyclocondensation reactions, leading to the formation of derivatives with potential antibacterial and antifungal activities. The structural characterization of these compounds is based on analytical and spectral data, indicating a methodical approach to understanding their chemical properties and interactions (Prajapati & Thakur, 2014).
Polymerization and Material Science
Another significant application of similar compounds involves polymerization processes, where the anionic ring-opening polymerization of N-sulfonylazetidines has been studied. These processes yield polymers with varying properties depending on the sulfonyl groups involved, potentially leading to materials with specific functionalities. The research delves into the kinetics of polymerization and the structural characteristics of the resulting polymers, opening avenues for creating new materials with tailored properties for industrial applications (Reisman et al., 2020).
Anticancer Research
Further research has explored the synthesis of thiourea compounds bearing the azetidine moiety for anticancer activity. These compounds were designed based on the pharmacophoric features of known VEGFR-2 inhibitors and were synthesized to evaluate their in vitro anticancer activity against various human cancer cell lines. The study highlighted several compounds with promising anticancer potential, providing a basis for future drug development efforts targeting VEGFR-2 inhibition as a therapeutic strategy against cancer (Parmar et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclohexylsulfonyl-1-thiophen-2-ylsulfonylazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S3/c15-20(16,11-5-2-1-3-6-11)12-9-14(10-12)21(17,18)13-7-4-8-19-13/h4,7-8,11-12H,1-3,5-6,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQFDKUPRNGQEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

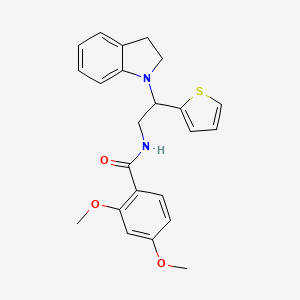
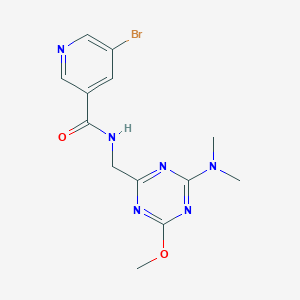
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2407048.png)
![1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2407050.png)
![N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

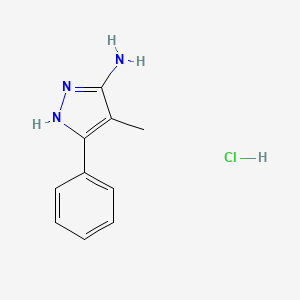
![8-(2,3-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2407056.png)
![5-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2407057.png)
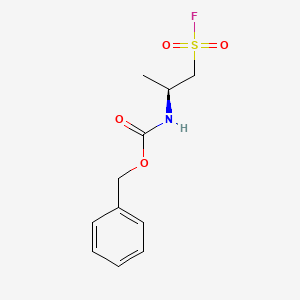
![2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2407061.png)
![Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2407062.png)
![N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407063.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2407064.png)